garcinielliptone HF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
garcinielliptone HF is a natural product found in Garcinia subelliptica with data available.
Scientific Research Applications
Anticancer Properties
- Garcinielliptone HF (GHF), derived from Garcinia subelliptica, exhibits anticancer effects. GHF has demonstrated the ability to induce DNA cleavage activity, particularly in the presence of Cu(II), leading to significant DNA breakage and potential cell death in cancer cells (Wu et al., 2008). This suggests its potential role in cancer therapeutics.
Anti-Inflammatory and Antioxidant Effects
- GHF has been shown to possess anti-inflammatory properties. A study on the pericarp of Garcinia subelliptica revealed that compounds like GHF exhibit cytotoxic activity against various human cancer cell lines, hinting at its potential use in inflammation and cancer treatment (Wu et al., 2005).
- Additionally, GHF demonstrates antioxidant activity. An in vivo and ex vivo study on the tautomeric pair of polyprenylated benzophenone - Garcinielliptone FC, closely related to GHF, revealed significant antioxidant effects against oxidative damage, suggesting similar potential for GHF (Oliveira et al., 2020).
Antiparasitic Activity
- GHF has been identified as having antiparasitic activity without cytotoxicity to mammalian cells. It exhibited a pronounced effect against Schistosoma mansoni, the parasite responsible for schistosomiasis, without harming mammalian cells, highlighting its potential as an antiparasitic agent (Silva et al., 2015).
Genotoxicity and Mutagenicity Studies
- Investigations into the genotoxic and mutagenic properties of GHF in HepG2 cells indicated that higher concentrations of GHF were cytotoxic. However, it did not display genotoxic or mutagenic effects in several assays, though it showed some cytotoxicity at higher concentrations (Prado et al., 2017). This suggests a need for careful consideration of dosage in potential therapeutic applications.
Properties
Molecular Formula |
C25H38O8 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
(1S,3R,6S,8S)-1,6,9-trihydroxy-3-(2-hydroxypropan-2-yl)-5,5-dimethyl-8-(3-methylbut-2-enyl)-10-(2-methylpropanoyl)-4-oxabicyclo[6.3.1]dodec-9-ene-11,12-dione |
InChI |
InChI=1S/C25H38O8/c1-13(2)9-10-24-11-15(26)23(7,8)33-16(22(5,6)31)12-25(32,21(24)30)20(29)17(19(24)28)18(27)14(3)4/h9,14-16,26,28,31-32H,10-12H2,1-8H3/t15-,16+,24-,25+/m0/s1 |
InChI Key |
GJAHRUVUNWAUBO-QDRGSXSYSA-N |
Isomeric SMILES |
CC(C)C(=O)C1=C([C@@]2(C[C@@H](C(O[C@H](C[C@@](C1=O)(C2=O)O)C(C)(C)O)(C)C)O)CC=C(C)C)O |
Canonical SMILES |
CC(C)C(=O)C1=C(C2(CC(C(OC(CC(C1=O)(C2=O)O)C(C)(C)O)(C)C)O)CC=C(C)C)O |
Synonyms |
garcinielliptone HF |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.